molecular formula C18H23NO2 B5820997 N-(3-ethoxy-4-methoxybenzyl)-3,5-dimethylaniline CAS No. 355816-34-1

N-(3-ethoxy-4-methoxybenzyl)-3,5-dimethylaniline

Cat. No.: B5820997
CAS No.: 355816-34-1
M. Wt: 285.4 g/mol
InChI Key: GWHVXCZOBXCUBZ-UHFFFAOYSA-N
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Description

N-(3-ethoxy-4-methoxybenzyl)-3,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethoxy group, a methoxy group, and a benzyl group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with 3-ethoxy-4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methoxybenzyl)-3,5-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)-3,5-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-3,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxy-4-methoxybenzyl)cyclooctanaminium
  • N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine
  • N-(3-ethoxy-4-methoxybenzyl)-4H-1,2,4-triazol-4-amine

Uniqueness

N-(3-ethoxy-4-methoxybenzyl)-3,5-dimethylaniline is unique due to its specific substitution pattern on the aniline core, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the benzyl group, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-5-21-18-11-15(6-7-17(18)20-4)12-19-16-9-13(2)8-14(3)10-16/h6-11,19H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHVXCZOBXCUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC(=CC(=C2)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190470
Record name N-(3,5-Dimethylphenyl)-3-ethoxy-4-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-34-1
Record name N-(3,5-Dimethylphenyl)-3-ethoxy-4-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355816-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dimethylphenyl)-3-ethoxy-4-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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